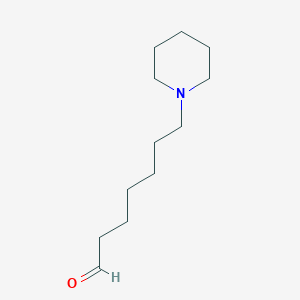![molecular formula C9H16O4 B12815951 (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of D-ribose with methanol and acetone to obtain methyl-2,3-O-isopropylidene-D-ribofuranoside. This intermediate is then reacted with paratoluensulfonyl chloride under alkaline conditions to form methyl-2,3-O-isopropylidene-5-O-paratoluenesulfonyl-D-ribofuranoside. Finally, reduction with hydroboron yields the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction intermediates are subjected to proper treatment and typically do not require purification, making the process cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic and heterocyclic aromatic amines to form quaternary ammonium salts.
Reduction Reactions: The compound can be reduced using hydroboron to yield the final product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include tosyl chloride, mesyl chloride, and triflyl chloride.
Reduction Reactions: Hydroboron is commonly used as the reducing agent.
Major Products:
Substitution Reactions: The major products are quaternary ammonium salts.
Reduction Reactions: The major product is Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside.
Scientific Research Applications
Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is extensively used in scientific research, particularly in the biomedical field. Its applications include:
Cancer Research: It is used to study various types of cancer, including leukemia and lung cancer.
Drug Development: The compound is an impurity of Capecitabine, an antineoplastic agent used in chemotherapy.
Biological Studies: It is used in the synthesis of nucleotides and ribonucleic acid (RNA), as well as glycosylated compounds.
Mechanism of Action
The mechanism of action of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside involves its role as an intermediate in the synthesis of Capecitabine. Capecitabine is a prodrug that is metabolized into 5-fluorouracil, which inhibits thymidylate synthase, thereby disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
- Methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside
- Methyl-2,3-O-isopropylidene-5-O-mesyl-D-ribofuranoside
- Methyl-2,3-O-isopropylidene-5-O-triflyl-D-ribofuranoside
Comparison: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is unique due to its specific application in cancer research and its role as an impurity in Capecitabine. The similar compounds listed above are primarily used as intermediates in various synthetic reactions .
Properties
IUPAC Name |
4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHBZJGMAYMLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)OC)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
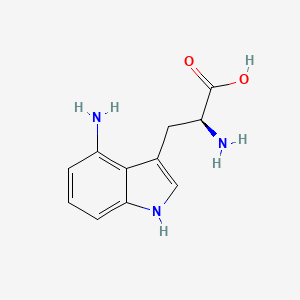
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
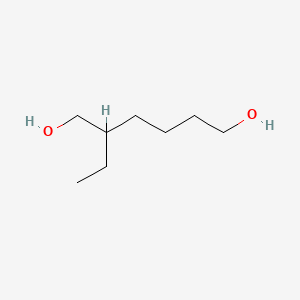

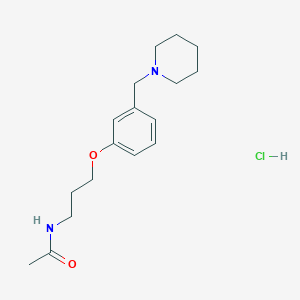
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
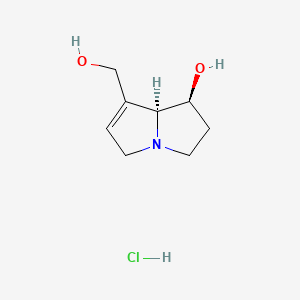
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)

